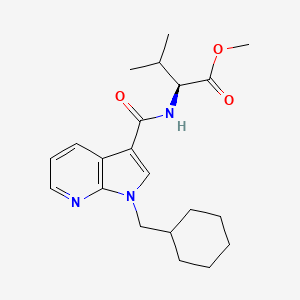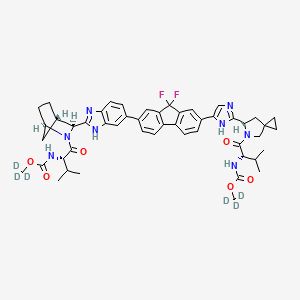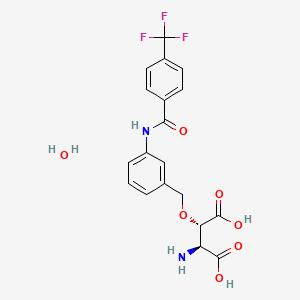
TFB-TBOA (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TFB-TBOA (hydrate) involves multiple steps, starting with the preparation of the key intermediate, (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid. The synthetic route typically includes the following steps:
Formation of the benzoyl intermediate:
Coupling reaction: The benzoyl intermediate is then coupled with an amino phenyl methoxy compound under specific reaction conditions to form the desired product.
Hydration: The final step involves the hydration of the compound to obtain TFB-TBOA (hydrate).
Industrial Production Methods
Industrial production of TFB-TBOA (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
TFB-TBOA (hydrate) primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzoyl group. These reactions are crucial for modifying the compound to enhance its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of TFB-TBOA (hydrate) include trifluoromethyl benzoyl chloride, amino phenyl methoxy compounds, and various solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products Formed
The major product formed from these reactions is TFB-TBOA (hydrate) itself, which is a potent inhibitor of EAAT1 and EAAT2. Other derivatives may also be formed depending on the specific modifications made to the compound during the synthesis process .
Aplicaciones Científicas De Investigación
TFB-TBOA (hydrate) has a wide range of applications in scientific research, particularly in the fields of neuroscience, biology, and medicine. Some of its key applications include:
Neuroscience: TFB-TBOA (hydrate) is used to study the role of glutamate transporters in synaptic transmission and neurodegenerative diseases. .
Biology: The compound is used to investigate the regulation of glutamate homeostasis and its impact on cellular functions. .
Medicine: TFB-TBOA (hydrate) is explored for its potential therapeutic applications in treating neurological disorders by modulating glutamate levels in the brain
Industry: The compound is used in the development of new drugs targeting glutamate transporters and in the production of research chemicals
Mecanismo De Acción
TFB-TBOA (hydrate) exerts its effects by inhibiting the activity of excitatory amino acid transporter 1 (EAAT1) and excitatory amino acid transporter 2 (EAAT2). These transporters are responsible for the uptake of glutamate from the synaptic cleft, thereby regulating synaptic transmission and preventing excitotoxicity. By blocking these transporters, TFB-TBOA (hydrate) increases extracellular glutamate levels, which can modulate synaptic activity and influence various neurological processes .
Comparación Con Compuestos Similares
TFB-TBOA (hydrate) is unique in its high potency and selectivity for EAAT1 and EAAT2 compared to other glutamate transporter inhibitors. Some similar compounds include:
L-trans-pyrrolidine-2,4-dicarboxylate (PDC): Another glutamate transporter inhibitor but with lower potency.
DL-threo-beta-benzyloxyaspartate (DL-TBOA): A less selective inhibitor compared to TFB-TBOA (hydrate).
L-serine-O-sulfate (SOS): Inhibits glutamate transporters but with different selectivity profiles
TFB-TBOA (hydrate) stands out due to its high selectivity and potency, making it a valuable tool in neuroscience research.
Propiedades
Fórmula molecular |
C19H19F3N2O7 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid;hydrate |
InChI |
InChI=1S/C19H17F3N2O6.H2O/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27;/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29);1H2/t14-,15-;/m0./s1 |
Clave InChI |
BGQSOHVMCTUIIO-YYLIZZNMSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.O |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate](/img/structure/B10820068.png)
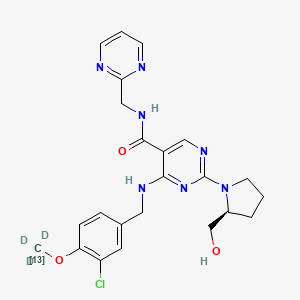
![2-[[1-[(2-Acetylsulfanyl-3-methylbutanoyl)amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820091.png)
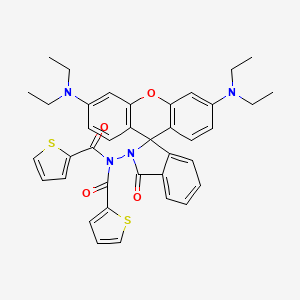
![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide](/img/structure/B10820094.png)
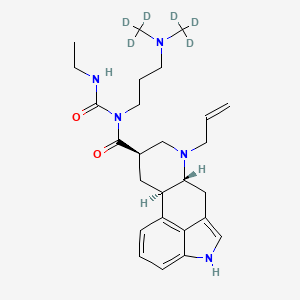




![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820127.png)
